molecular formula C18H16N2O2S B269538 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline

2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline

Cat. No. B269538
M. Wt: 324.4 g/mol
InChI Key: FHTUPFICMLREKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has been shown to have promising effects in the field of immunology, particularly in the modulation of immune responses. In

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the inhibition of the aryl hydrocarbon receptor (AhR) signaling pathway. AhR is a transcription factor that plays a role in the regulation of immune responses. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to bind to AhR and prevent its activation, leading to the inhibition of IFN-γ production.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not yet fully understood. Additionally, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline in lab experiments is its specificity for the AhR signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. One area of interest is its potential use as a therapeutic agent for autoimmune diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, more research is needed to fully understand its mechanism of action in cancer cells and its potential use as an anti-cancer agent. Finally, there is also interest in exploring the potential of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline as a tool for studying the AhR signaling pathway and its role in immune responses.
In conclusion, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is a synthetic compound that has shown promising effects in the field of immunology. Its specificity for the AhR signaling pathway makes it a valuable tool for studying this pathway and its role in immune responses. Further research is needed to fully understand its potential as a therapeutic agent for autoimmune diseases and cancer, as well as its limitations and future directions for research.

Synthesis Methods

The synthesis of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the condensation of 2-aminobenzophenone with indole-2-carboxaldehyde in the presence of a strong base. The resulting product is then treated with methylsulfonyl chloride to yield 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. This method has been reported to have a yield of approximately 50%.

Scientific Research Applications

2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to have potential applications in the field of immunology. Specifically, it has been found to inhibit the production of interferon gamma (IFN-γ) by T cells. This cytokine plays a critical role in the immune response to infections and tumors, but its overproduction can lead to autoimmune diseases. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to be effective in reducing IFN-γ production in vitro and in vivo, making it a potential therapeutic agent for autoimmune diseases.

properties

Product Name

2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline

InChI

InChI=1S/C18H16N2O2S/c1-23(21,22)20-17-9-5-3-6-13(17)10-11-18(20)16-12-14-7-2-4-8-15(14)19-16/h2-12,18-19H,1H3

InChI Key

FHTUPFICMLREKQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3

Canonical SMILES

CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.